

A Technical Guide to the Solubility of Meropenem-d6 in Organic Solvents

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Compound of Interest

Compound Name: Meropenem-d6

Cat. No.: B571027

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This technical guide provides a comprehensive overview of the solubility of **Meropenem-d6**, a deuterated internal standard crucial for the accurate quantification of the broad-spectrum antibiotic Meropenem. Designed for researchers, scientists, and professionals in drug development, this document outlines the known solubility characteristics of **Meropenem-d6** and its non-deuterated counterpart, Meropenem, in various organic solvents. Furthermore, it details a robust experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise solubility data for their specific applications.

Introduction to Meropenem-d6

Meropenem-d6 is a stable isotope-labeled version of Meropenem, an antibiotic of the carbapenem class. Its primary application is as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Meropenem in biological matrices. Accurate concentration determination of internal standards is paramount for the reliability of these analytical methods, making a thorough understanding of its solubility essential for preparing stock solutions and calibration standards.

Solubility Data of Meropenem-d6 and Meropenem

Quantitative solubility data for **Meropenem-d6** in organic solvents is not extensively available in published literature. However, qualitative descriptions and quantitative data for the non-deuterated form, Meropenem, provide valuable insights. The following tables summarize the available information.

Table 1: Solubility of Meropenem-d6

Solvent	Solubility	Temperature (°C)	Notes
Methanol	Slightly soluble[1]	Not Specified	Qualitative assessment.
Dimethyl Sulfoxide (DMSO)	May dissolve[2]	Not Specified	Often requires sonication. Hygroscopic DMSO can significantly impact solubility.[3]
Water	May dissolve[2]	Not Specified	-
Ethanol	May dissolve[2]	Not Specified	-
Dimethylformamide (DMF)	May dissolve[2]	Not Specified	-

Table 2: Solubility of Meropenem (Non-deuterated)

Solvent	Solubility (mg/mL)	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	~ 30[4]	Not Specified	For Meropenem (hydrate).
Dimethylformamide (DMF)	~ 30[4]	Not Specified	For Meropenem (hydrate).
Phosphate-Buffered Saline (PBS), pH 7.2	~ 5[4]	Not Specified	For Meropenem (hydrate).
Water	77	Not Specified	-
Ethanol	Insoluble	Not Specified	-

It is important to note that the solubility of deuterated compounds is generally expected to be very similar to their non-deuterated analogues. However, for precise analytical work, experimental determination is recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.^{[5][6]} This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment

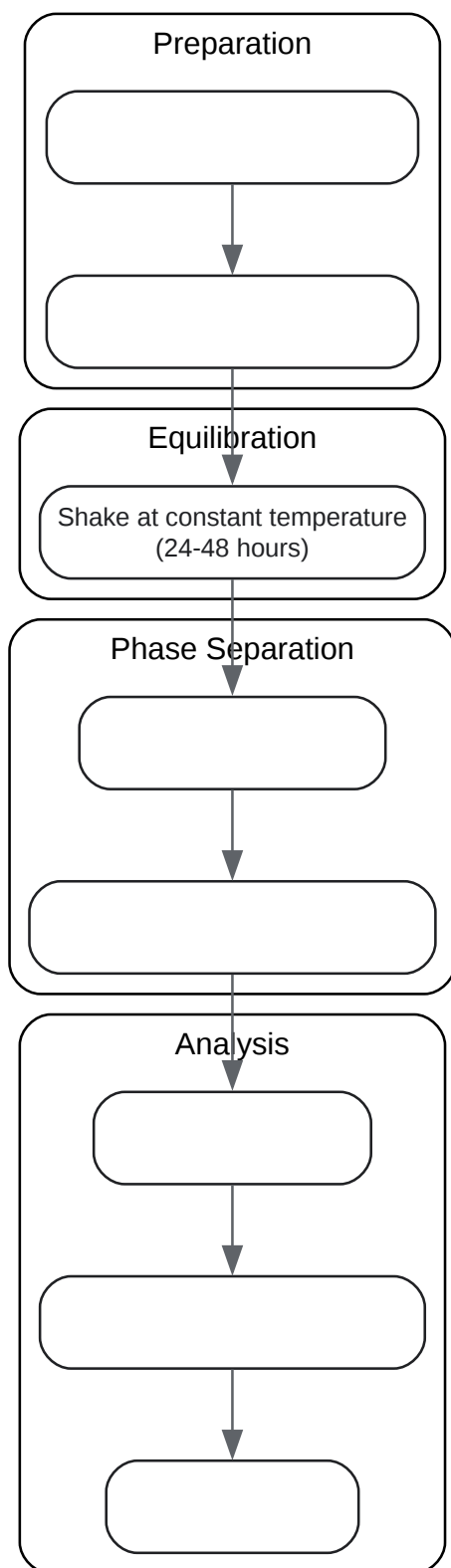
- **Meropenem-d6** (solid powder)
- Selected organic solvents (e.g., Methanol, DMSO, Acetonitrile, Ethanol, Dimethylformamide) of high purity
- Analytical balance
- Glass vials with screw caps
- Shaker or orbital incubator with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Autosampler vials
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Volumetric flasks and pipettes

Procedure

- **Preparation of Solvent:** Ensure all solvents are of high purity and degassed if necessary.
- **Addition of Excess Solute:** To a glass vial, add a pre-weighed excess amount of **Meropenem-d6**. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

- **Addition of Solvent:** Add a known volume of the selected organic solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully collect a sample from the supernatant. To ensure all particulate matter is removed, filter the supernatant through a syringe filter (e.g., 0.22 µm).
- **Sample Preparation for Analysis:** Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- **Quantitative Analysis:** Analyze the diluted sample using a validated HPLC or UHPLC-MS method to determine the concentration of **Meropenem-d6**.
- **Calculation of Solubility:** Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of **Meropenem-d6** in the tested solvent at the specified temperature.

Experimental Workflow Diagram



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Caption: Workflow for Thermodynamic Solubility Determination.

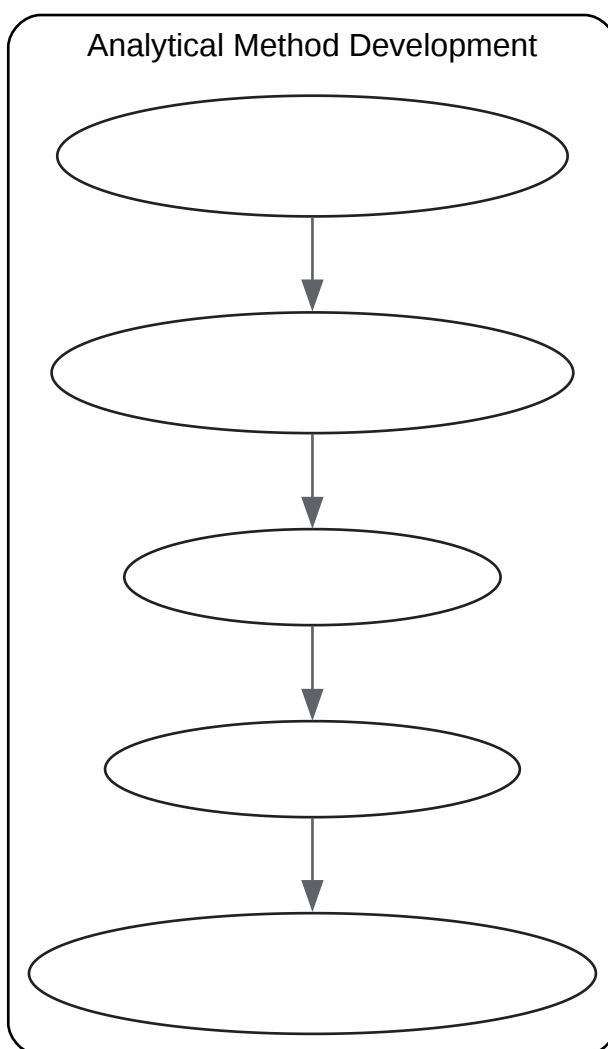
Analytical Method Considerations

A robust and validated analytical method is critical for the accurate quantification of **Meropenem-d6** in the saturated solvent. Reversed-phase HPLC coupled with UV detection or mass spectrometry is a common approach.

Example Chromatographic Conditions

- Column: A C18 column is often suitable for the separation of Meropenem and its deuterated analogue.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- Detection: UV detection can be performed at the λ_{max} of Meropenem (around 298-306 nm). Mass spectrometry offers higher selectivity and sensitivity.
- Internal Standard: While **Meropenem-d6** is the analyte in this solubility study, in a bioanalytical context, an appropriate internal standard would be required for the quantification of Meropenem.

Logical Relationship of Analytical Method Development



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